molecular formula C16H15ClFN5O B280131 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

Katalognummer B280131
Molekulargewicht: 347.77 g/mol
InChI-Schlüssel: PFSGCKBIPHVBCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as CFTR modulator, is a chemical compound that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory and digestive systems, causing thick and sticky mucus to build up in the lungs, pancreas, and other organs. CFTR modulator works by targeting the CF transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.

Wirkmechanismus

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator works by targeting the N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide protein, which is a chloride ion channel that regulates the flow of salt and water in and out of cells. In CF patients, the N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide protein is defective, leading to the buildup of thick and sticky mucus in the lungs and other organs. N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator works by correcting the underlying defect in N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide function, allowing the protein to function normally and restore the balance of salt and water in the body.
Biochemical and physiological effects:
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator has several biochemical and physiological effects in CF patients. The drug improves lung function by reducing the buildup of mucus in the airways and improving the clearance of bacteria and other pathogens. N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator also reduces the frequency of pulmonary exacerbations, which are episodes of worsening symptoms that require hospitalization or intravenous antibiotics. In addition, the drug improves the quality of life in CF patients by reducing symptoms such as coughing, wheezing, and shortness of breath.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator has several advantages for lab experiments. The drug is highly specific for the N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide protein, allowing researchers to study the effects of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulation on cellular and physiological processes. N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator is also well-tolerated in animal models, allowing researchers to study the drug's effects on disease progression and symptom severity. However, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator has some limitations for lab experiments. The drug is expensive and difficult to synthesize, making it challenging to study in large-scale experiments. In addition, the drug's effects on other ion channels and cellular processes are not well-understood, making it difficult to interpret the results of experiments.

Zukünftige Richtungen

There are several future directions for the development and study of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator. One direction is the development of new and more effective N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulators that can target different mutations in the N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide gene. Another direction is the study of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator in combination with other drugs, such as antibiotics and anti-inflammatory agents, to improve the overall treatment of CF. Finally, the study of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator in other diseases that involve ion channel dysfunction, such as chronic obstructive pulmonary disease (COPD) and asthma, could lead to new treatments for these diseases.
Conclusion:
In conclusion, N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator is a promising drug for the treatment of CF, which works by correcting the underlying defect in N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide function. The drug has several biochemical and physiological effects in CF patients, including improved lung function, reduced frequency of pulmonary exacerbations, and improved quality of life. N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator has several advantages and limitations for lab experiments, and there are several future directions for the development and study of the drug.

Synthesemethoden

The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator involves several steps, including the preparation of the starting materials, the formation of the pyrazole ring, and the introduction of the chloro and fluoro substituents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator is a complex process that requires expertise in organic chemistry and analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator has been extensively studied in preclinical and clinical trials for the treatment of CF. The drug has been shown to improve lung function, reduce the frequency of pulmonary exacerbations, and improve the quality of life in CF patients. N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide modulator has also been studied in animal models of CF, where it has been shown to correct the underlying defect in N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide function and reduce the severity of disease symptoms.

Eigenschaften

Molekularformel

C16H15ClFN5O

Molekulargewicht

347.77 g/mol

IUPAC-Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C16H15ClFN5O/c1-10-11(8-22(2)20-10)16(24)19-15-6-7-23(21-15)9-12-13(17)4-3-5-14(12)18/h3-8H,9H2,1-2H3,(H,19,21,24)

InChI-Schlüssel

PFSGCKBIPHVBCC-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)C

Kanonische SMILES

CC1=NN(C=C1C(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.